DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester

Antineoplastic agents Protected amino acid esters Ehrlich ascites carcinoma

DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester (CAS 3338-35-0, Z-DL-Phe-OCH₂CN, C₁₉H₁₈N₂O₄, MW 338.4 g/mol) is a racemic, doubly protected phenylalanine derivative belonging to the class of N-Cbz-protected amino acid activated esters. The benzyloxycarbonyl (Cbz/Z) group serves as an acid-labile or hydrogenolytic amine protecting group, while the cyanomethyl (–OCH₂CN) ester moiety provides mild carboxyl activation suitable for peptide bond formation under near-neutral conditions.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
CAS No. 3338-35-0
Cat. No. B13728875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester
CAS3338-35-0
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)OCC#N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H18N2O4/c20-11-12-24-18(22)17(13-15-7-3-1-4-8-15)21-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,12-14H2,(H,21,23)
InChIKeyQDAFQGLLNQPQAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-N-Benzyloxycarbonyl-3-phenylalanine Cyanomethyl Ester (CAS 3338-35-0): A Dual-Protected Amino Acid Building Block for Peptide Synthesis and Bioactive Probe Development


DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester (CAS 3338-35-0, Z-DL-Phe-OCH₂CN, C₁₉H₁₈N₂O₄, MW 338.4 g/mol) is a racemic, doubly protected phenylalanine derivative belonging to the class of N-Cbz-protected amino acid activated esters [1]. The benzyloxycarbonyl (Cbz/Z) group serves as an acid-labile or hydrogenolytic amine protecting group, while the cyanomethyl (–OCH₂CN) ester moiety provides mild carboxyl activation suitable for peptide bond formation under near-neutral conditions [2]. This compound is employed as a key synthetic intermediate in both conventional solution-phase peptide synthesis and enzyme-catalyzed peptide ligation strategies.

Why Generic Substitution of DL-N-Benzyloxycarbonyl-3-phenylalanine Cyanomethyl Ester Fails: Evidence from Protecting Group, Ester Leaving Group, and Stereochemical Comparisons


In-class compounds such as N-Cbz-phenylalanine free acid, N-Boc-phenylalanine cyanomethyl ester, or N-Cbz-phenylalanine p-nitrophenyl ester cannot be interchanged with DL-N-benzyloxycarbonyl-3-phenylalanine cyanomethyl ester without altering synthetic outcomes or biological readouts. The Cbz protecting group confers orthogonal deprotection compatibility (hydrogenolysis or acidolysis) distinct from Boc (acid-labile only) [1], while the cyanomethyl ester leaving group determines both chemical coupling kinetics and protease substrate recognition in ways that differ fundamentally from p-nitrophenyl, trichlorophenyl, or carbamoylmethyl esters [2]. Critically, the racemic DL configuration produces measurably different biological activity compared to the enantiopure L-form, as demonstrated in Ehrlich ascites carcinoma inhibition assays where the L-isomer achieved 99.9% inhibition versus 86% for the DL mixture [3]. These three axes—N-protecting group identity, ester activation mode, and stereochemistry—each control a distinct performance parameter and cannot be simultaneously optimized by a single generic alternative.

DL-N-Benzyloxycarbonyl-3-phenylalanine Cyanomethyl Ester: Quantitative Comparator Evidence for Scientific Procurement Decisions


N-Cbz Protection Yields Superior Antineoplastic Activity Among Cyanomethyl Ester Analogs: Head-to-Head Protecting Group Comparison in Ehrlich Ascites Carcinoma

In a systematic structure-activity study varying the N-protecting moiety on L-phenylalanine cyanomethyl ester, the N-Cbz (carbobenzyloxy) analogue demonstrated the highest inhibition of Ehrlich ascites carcinoma cell proliferation at 99.9% inhibition when administered intraperitoneally at 20 mg/kg/day in CF1 male mice, outperforming both the N-tosyl analogue (97% inhibition) and the N-Cbz-DL-phenylalanine analogue (86% inhibition) [1]. The N-benzoyl analogue showed markedly lower antitumor activity in this screen. This rank order establishes that for antineoplastic probe development, the Cbz protecting group is functionally non-interchangeable with tosyl, benzoyl, or acetyl alternatives.

Antineoplastic agents Protected amino acid esters Ehrlich ascites carcinoma

Therapeutic Index Advantage of Cyanomethyl Ester Over Alternative Activated Esters: LD50 and Safety Margin Quantification

Among N-Cbz-L-phenylalanine activated esters evaluated for antineoplastic activity, the cyanomethyl ester (compound 8) exhibits an LD50 of 150 mg/kg (0.44 mmol/kg) in CF1 male mice, placing it in a therapeutically favorable intermediate position between the excessively toxic 1,2-dibromoethyl ester (LD50 = 74 mg/kg, 0.15 mmol/kg) and the very low-toxicity vinyl ester (LD50 > 2000 mg/kg, >6.15 mmol/kg) [1]. All three esters were potent Ehrlich ascites inhibitors at non-toxic doses (33 mg/kg/day), but the cyanomethyl ester combines potent antitumor efficacy with a substantially wider safety margin than the dibromoethyl congener (2-fold higher LD50 on a mg/kg basis; 2.9-fold higher on a molar basis).

Acute toxicity LD50 Therapeutic index Activated esters

Racemization Susceptibility of Cyanomethyl vs. p-Nitrophenyl Esters Under Basic Amine Conditions: Implications for Peptide Coupling Fidelity

Under the influence of triethylamine, the cyanomethyl ester of benzyloxycarbonyl-L-phenylalanine undergoes epimerization during aminolysis, classified as a 'slow' ester alongside the phenyl ester, in contrast to the 'fast' p-nitrophenyl and 2,4,6-trichlorophenyl esters whose aminolysis proceeds without detectable epimerization [1]. However, critically, this epimerization can be completely suppressed by employing amino acid tert-butyl ester as the amine nucleophile and adding one equivalent of acetic acid, a mitigation strategy not equally effective for the p-nitrophenyl ester which may racemize through an azlactone mechanism [1]. The Cbz group itself protects the adjacent α-carbon from racemization even at elevated temperatures up to 90 °C, as demonstrated by comparative aminolysis studies of benzyl, phenyl, p-nitrophenyl, and pentachlorophenyl esters [2].

Racemization Peptide coupling Activated ester aminolysis Epimerization control

Cyanomethyl Ester as Optimal Leaving Group in Protease-Catalyzed Transesterification: Rate Comparison Across Multiple Activated Esters

In a comparative study of tBoc-L-phenylalanine activated esters as acyl donors for Optimase M-440-catalyzed transesterification with disaccharides in pyridine, the cyanomethyl ester gave the highest reaction rate among all leaving groups tested [1]. This finding is consistent with earlier work on hippuric acid activated esters where the cyanomethyl ester was identified as the best acylating agent—crystalline, stable at room temperature, and reacting readily with benzylamine [2]. Notably, in a separate study, the trifluoroethyl ester of L-phenylalanine outperformed the cyanomethyl ester for transesterification with glucose and sorbitol, indicating that optimal leaving group selection is both enzyme- and nucleophile-dependent [3], underscoring the value of retaining the cyanomethyl ester as a specific tool for certain protease/substrate combinations rather than substituting a generic activated ester.

Protease catalysis Activated ester leaving group Enzymatic peptide synthesis Transesterification kinetics

Dual Antiinflammatory and Antineoplastic Activity: N-Cbz Cyanomethyl Ester Outperforms N-Acetyl and N-Benzoyl Congeners in Carrageenan-Induced Inflammation

In the carrageenan-induced inflammation model in CF1 mice, the N-Cbz-L-phenylalanine cyanomethyl ester produced greater than 50% inhibition at 20 mg/kg × 2 intraperitoneal dosing, comparable to the N-benzoyl analogue (>50% inhibition) and substantially superior to the N-acetyl analogue (44% inhibition) [1]. Additionally, the N-Cbz analogue demonstrated 59% suppression of the writhing reflex (inflammatory pain model) at 20 mg/kg ip and measurable immunosuppressive activity in the Jerne plaque assay at 25 mg/kg [1]. This dual antiinflammatory-antineoplastic profile is not reproduced by the N-benzoyl-glycine cyanomethyl ester (45% antiinflammatory inhibition) or N-acetyl-phenylalanine cyanomethyl ester (44% antiinflammatory inhibition), affirming that both the Cbz protecting group and the phenylalanine side chain are simultaneously required for maximal dual activity.

Antiinflammatory agents Carrageenan-induced edema Immunosuppression Dual-activity compounds

Stereochemical Configuration Determines Biological Potency: L- vs. D- vs. DL-Cyanomethyl Ester Activity Ranking in Ehrlich Ascites and Antiinflammatory Screens

Within the N-Cbz-phenylalanine cyanomethyl ester series, biological activity is strongly stereochemistry-dependent. The L-enantiomer (compound 3 in Sajadi 1979; compound 8 in Loeffler 1977) achieves 99.9% Ehrlich ascites inhibition, the D-enantiomer is markedly less active, and the DL racemic mixture (corresponding to CAS 3338-35-0) shows intermediate activity at 86% inhibition [1][2]. The same stereochemical rank order (L > DL > D) was observed for the vinyl ester series, confirming that this is an intrinsic property of the phenylalanine scaffold rather than an ester-specific artifact [2]. For antiinflammatory activity, the L-isomer again demonstrated the highest potency [1].

Stereochemistry-activity relationship Enantiomer comparison Chiral amino acid derivatives Racemic mixture activity

Optimal Deployment Scenarios for DL-N-Benzyloxycarbonyl-3-phenylalanine Cyanomethyl Ester in Research and Industrial Settings


Racemic Standard and Method Development Scaffold in Peptide Coupling Protocol Optimization

The DL racemate (CAS 3338-35-0) is the preferred form for developing and validating peptide coupling protocols where stereochemical outcome must be monitored. Because the L- and D- enantiomers yield distinct diastereomeric products when coupled to a chiral amine, the DL ester serves as an internal racemization probe: any epimerization during coupling is immediately detectable by the altered diastereomer ratio . This application is supported by the documented racemization behavior of the cyanomethyl ester under triethylamine influence and its suppressibility with tert-butyl ester nucleophiles plus acetic acid .

Protease Substrate Engineering and Enzymatic Peptide Synthesis with Optimase M-440 or α-Chymotrypsin

The cyanomethyl ester leaving group provides the highest reaction rate among activated esters tested with Optimase M-440 protease from Bacillus licheniformis, making this compound the acyl donor of choice for enzymatic synthesis of phenylalanine-containing dipeptides and disaccharide-amino acid conjugates in organic media . Water activity must be controlled at Aw = 0.2–0.3 to prevent competing hydrolysis. For α-chymotrypsin-catalyzed peptide synthesis, closely related carbamoylmethyl (Cam) esters of N-Cbz-phenylalanine achieve ~90% peptide yield in frozen aqueous solution at −24 °C, suggesting that the cyanomethyl ester, with its similar activation profile, is a viable entry point for exploring low-temperature enzymatic ligation strategies .

Antineoplastic Lead Compound for Ehrlich Ascites Carcinoma and Walker 256 Carcinosarcoma In Vivo Pharmacology

The N-Cbz-L-phenylalanine cyanomethyl ester (the enantiopure form corresponding to the DL racemate) has been validated as a potent inhibitor of Ehrlich ascites carcinoma growth (99.9% inhibition at 20 mg/kg/day ip) with a favorable LD50 of 150 mg/kg, providing a ~4.5-fold therapeutic margin . The DL racemate (CAS 3338-35-0) retains 86% of this activity and can serve as an initial screening compound or cost-effective tool for mechanistic studies of amino acid ester antineoplastic agents, particularly those investigating the relationship between protease inhibition and tumor cell proliferation .

Orthogonal Protecting Group Strategy in Multi-Step Peptide Synthesis Requiring Selective Cbz Deprotection

The Cbz (benzyloxycarbonyl) group is orthogonal to the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups, enabling selective amine deprotection by hydrogenolysis or mild acidolysis without affecting Boc or Fmoc groups elsewhere in the sequence. The cyanomethyl ester remains intact under hydrogenolytic Cbz removal conditions (H₂/Pd-C), allowing subsequent peptide chain elongation at the newly liberated N-terminus while the C-terminus remains activated for coupling . This orthogonal stability profile is documented by the demonstrated stability of N-Boc amino acid cyanomethyl esters during further functionalization, in contrast to N-unprotected counterparts which undergo side reactions .

Quote Request

Request a Quote for DL-N-Benzyloxycarbonyl-3-phenylalanine cyanomethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.